Decanoic acid, ester with 1,2,3-propanetriol octanoate

Descripción general

Descripción

Decanoic acid, ester with 1,2,3-propanetriol octanoate: Triglycerides are the main constituents of body fat in humans and other animals, as well as vegetable fat. This compound is widely used in various industries due to its unique properties and versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of decanoic acid, ester with 1,2,3-propanetriol octanoate typically involves the esterification of decanoic acid and octanoic acid with glycerol. This reaction is catalyzed by immobilized enzymes such as Candida antarctica lipase. The reaction is carried out in specific solvents like n-decane to improve enzyme stability and increase yield.

Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of coconut oil or palm kernel oil to obtain the fatty acids, followed by their esterification with glycerol . The process includes steps like hydrolysis, fractionation, and purification to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Decanoic acid, ester with 1,2,3-propanetriol octanoate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: This compound can be reduced to its corresponding alcohols under specific conditions.

Substitution: Ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and glycerol.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Fatty acids and glycerol.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Lipid Metabolism Studies

- Decanoic acid, ester with 1,2,3-propanetriol octanoate plays a significant role in lipid metabolism and energy production within cells. Research indicates its influence on metabolic pathways associated with fatty acids, contributing to energy homeostasis in various biological systems.

-

Dietary Supplements

- The compound is recognized for its potential health benefits, including the ability to reduce blood lipid levels and cholesterol without adverse effects. This makes it a candidate for dietary supplements and functional foods aimed at improving metabolic health.

- Food Science

- Cosmetic Industry

Industrial Applications

| Application Area | Description |

|---|---|

| Food Industry | Used as a medium-chain triglyceride in food products for enhanced absorption and energy supply. |

| Cosmetics | Functions as an emollient and emulsifier in creams and lotions to improve skin feel and hydration. |

| Pharmaceuticals | Acts as a carrier for drug delivery systems due to its biocompatibility and low toxicity profile. |

Case Studies

- Health Benefits in Metabolic Disorders

- Cosmetic Formulation Efficacy

- Food Safety Compliance

Mecanismo De Acción

Molecular Targets and Pathways: Decanoic acid, ester with 1,2,3-propanetriol octanoate primarily targets fat cells (adipocytes) and the liver. The compound undergoes lipolysis, breaking down into glycerol and free fatty acids, which are then oxidized in the citric acid cycle to produce ATP, the body’s main energy currency . This process involves various enzymes and pathways related to fatty acid metabolism and energy production .

Comparación Con Compuestos Similares

- Caprylic acid, capric acid triglyceride

- Octanoic/decanoic acid triglyceride

- Glycerol octanoate decanoate

Uniqueness: Decanoic acid, ester with 1,2,3-propanetriol octanoate is unique due to its balanced composition of decanoic and octanoic acids, which provides a combination of properties from both fatty acids. This makes it particularly versatile for use in various applications, from food and cosmetics to pharmaceuticals and industrial processes .

Actividad Biológica

Decanoic acid, ester with 1,2,3-propanetriol octanoate (CAS Number: 65381-09-1), is a compound formed from the esterification of decanoic acid (C10) and octanoic acid (C8) with propylene glycol. This compound is of interest due to its potential biological activity and applications in various fields, including food science and pharmaceuticals.

Chemical Structure and Properties

The compound consists of a mixture of diesters derived from decanoic and octanoic acids. Its molecular formula can be approximated as to , depending on the specific structural components involved in the esterification process .

Biological Activity Overview

1. Toxicological Profile:

Research indicates that decanoic acid esters exhibit low toxicity levels. The LD50 (lethal dose for 50% of the population) for oral administration is reported to be greater than 5,000 mg/kg, suggesting a favorable safety profile for human exposure . In repeated dose toxicity studies, no significant adverse effects were observed at doses up to 500 mg/kg/day .

2. Interaction with Biological Systems:

Decanoic acid has been shown to interact positively with various biological systems. For instance, it has been noted for its potential benefits in metabolic health, particularly concerning non-alcoholic fatty liver disease (NAFLD). Studies indicate that medium-chain fatty acids (MCFAs), including decanoic acid, are more efficiently oxidized compared to long-chain fatty acids (LCFAs), which may help mitigate lipid accumulation in liver cells .

3. Antimicrobial Properties:

Decanoic acid exhibits antimicrobial activity against various microorganisms. Research has demonstrated that it can inhibit the growth of Escherichia coli at concentrations as low as 20 mM . This inhibitory effect is linked to changes in membrane fluidity and integrity, making it a candidate for applications in food preservation and safety.

Case Study: Metabolic Effects on HepG2 Cells

In a controlled study involving HepG2 cells (a human liver cell line), exposure to decanoic acid showed reduced triglyceride accumulation compared to LCFAs. This was attributed to downregulation of lipogenic markers and upregulation of lipolysis markers, indicating a potential role in managing lipid metabolism disorders .

Case Study: Antimicrobial Efficacy

A study examining the antimicrobial properties of decanoic acid found that it effectively inhibited E. coli growth by altering membrane dynamics without compromising membrane integrity. This suggests its utility in developing antimicrobial agents or preservatives in food products .

Comparative Analysis of Biological Activities

| Activity Type | Decanoic Acid | Octanoic Acid | Hexanoic Acid |

|---|---|---|---|

| LD50 (mg/kg) | >5,000 | >2,000 | >48,000 |

| Antimicrobial Activity | Moderate | High | Moderate |

| Lipid Accumulation Inhibition | Yes | Yes | No |

| Metabolic Health Impact | Positive | Positive | Negative |

Propiedades

Número CAS |

65381-09-1 |

|---|---|

Fórmula molecular |

C21H40O5 |

Peso molecular |

372.5 g/mol |

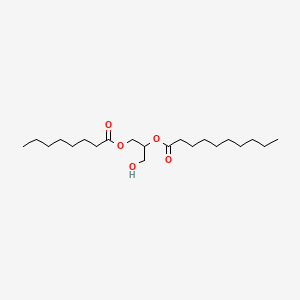

Nombre IUPAC |

(1-hydroxy-3-octanoyloxypropan-2-yl) decanoate |

InChI |

InChI=1S/C21H40O5/c1-3-5-7-9-10-12-14-16-21(24)26-19(17-22)18-25-20(23)15-13-11-8-6-4-2/h19,22H,3-18H2,1-2H3 |

Clave InChI |

YOYOQXRPUDEPAK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC |

SMILES canónico |

CCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC |

Apariencia |

Solid powder |

Key on ui other cas no. |

85409-09-2 65381-09-1 |

Descripción física |

Liquid; Gas or Vapor, Liquid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Caprylic/capric triglyceride; Caprylic acid, capric acid triglyceride; Glycerol octanoate decanoate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.